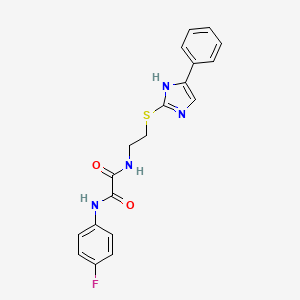

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound that features a fluorophenyl group, an imidazole ring, and an oxalamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, which is then coupled with the fluorophenyl group. The final step involves the formation of the oxalamide linkage.

Imidazole Derivative Preparation: The imidazole ring can be synthesized through the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst.

Coupling with Fluorophenyl Group: The imidazole derivative is then reacted with a fluorophenyl compound under conditions that promote the formation of a thioether bond.

Formation of Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to modify the functional groups attached to the imidazole ring.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound features an oxalamide functional group characterized by two amide linkages separated by an ethylene group, alongside a phenyl group and a thioether linkage to a 4-phenyl-1H-imidazole moiety. The synthesis typically involves multiple steps, including:

- Formation of the Imidazole Ring : This is achieved through the condensation of glyoxal with aniline derivatives.

- Thioether Formation : The imidazole derivative is reacted with a thiol compound to introduce the thio group.

- Oxalamide Formation : The final step involves reacting the thioether with oxalyl chloride in the presence of a base to form the oxalamide structure.

These synthetic routes can be optimized for yield and purity, utilizing readily available starting materials.

Anticancer Properties

Research has demonstrated that N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide exhibits promising antitumor activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa cells, by modulating key proteins involved in apoptosis pathways. Specifically, it has been observed to increase the expression levels of pro-apoptotic protein Bax while decreasing anti-apoptotic protein Bcl-2, leading to mitochondrial dysfunction and subsequent cell death .

The selectivity index for this compound indicates that it has a higher tolerance in normal cells compared to tumor cells, suggesting its potential as a targeted cancer therapy. For instance, compound 4f (a derivative related to this class of compounds) displayed a selectivity index 23–46 times higher for tumor cells compared to normal cells, showcasing its efficacy against various cancer types while sparing healthy tissues .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial activity . The imidazole moiety is known for its role in various biological processes and has been linked to inhibitory effects on certain pathogens. Studies suggest that compounds containing this structure may exhibit broad-spectrum antimicrobial properties, making them valuable in treating infections caused by resistant strains.

Mécanisme D'action

The mechanism of action of N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various biochemical pathways . Additionally, the fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1-(1-benzyl-4-phenyl-1H-imidazol-2-yl)-2,2-dimethylpropyl)benzamide: This compound also features an imidazole ring and is studied for its potential as a kinesin spindle protein inhibitor.

1H-benzo[d]imidazol-2-yl(phenyl)methanone: Another imidazole derivative with applications in synthetic chemistry.

Uniqueness

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is unique due to the presence of both a fluorophenyl group and an oxalamide linkage, which confer distinct chemical properties and potential biological activities .

Activité Biologique

N1-(4-fluorophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a synthetic compound characterized by its oxalamide functional group, which features two amide linkages separated by an ethylene group. The compound includes a phenyl group and a thioether linkage to a 4-phenyl-1H-imidazole moiety, contributing to its structural complexity and potential biological activity. This article reviews the biological activities of this compound, particularly its antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of this compound is C21H22N4O3S, with a molecular weight of 410.5 g/mol. The structure is represented as follows:

| Component | Description |

|---|---|

| Common Name | This compound |

| CAS Number | 897457-46-4 |

| Molecular Formula | C21H22N4O3S |

| Molecular Weight | 410.5 g/mol |

Antimicrobial Properties

The imidazole moiety in the compound is known for its role in various biological processes, often acting as a pharmacophore in medicinal chemistry. Studies have suggested that compounds containing imidazole structures exhibit inhibitory effects on certain pathogens. Specifically, this compound has been evaluated for its antimicrobial activity against various bacterial strains, showing promising results that warrant further investigation.

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated that it exhibits significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), SGC-7901 (stomach cancer), and HeLa (cervical cancer).

Case Study: Antitumor Activity Evaluation

A recent study evaluated the antiproliferative effects of similar oxalamide derivatives, revealing that certain compounds exhibited IC50 values comparable to established chemotherapeutics such as 5-Fluorouracil (5-FU). The selectivity index indicated that these compounds were significantly more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window.

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| N1-(4-fluorophenyl)-N2-(2-thioethyl)oxalamide | HeLa | 18.53 | 23–46 |

| 5-FU | HeLa | 25.00 | - |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, characterized by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This apoptotic pathway was confirmed through Western blot analysis and Hoechst staining assays.

The biological activity of N1-(4-fluorophenyl)-N2-(2-thioethyl)oxalamide may involve interactions with specific molecular targets such as enzymes or receptors. The imidazole ring can facilitate binding to metal ions or proteins, potentially inhibiting metalloproteinases or other critical enzymes involved in tumor progression.

Propriétés

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S/c20-14-6-8-15(9-7-14)23-18(26)17(25)21-10-11-27-19-22-12-16(24-19)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,21,25)(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJZTRZQQWWQHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.